N-Boc-1-叔丁酰基-D-赤藓糖鞘氨醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

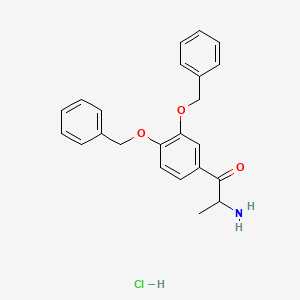

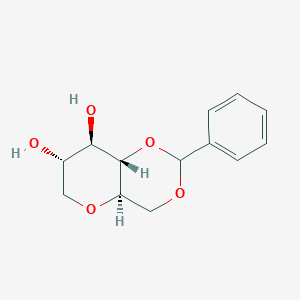

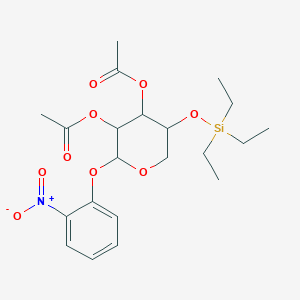

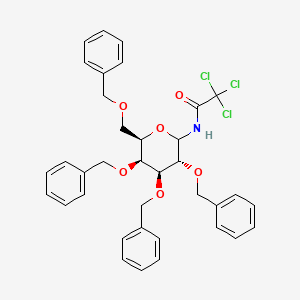

N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetic derivative of sphingosine, a naturally occurring sphingolipid base important in cellular processes. The modifications involve the introduction of protective groups, such as Boc (tert-butoxycarbonyl) and pivaloyl, to increase the compound's stability and reactivity for further chemical transformations.

Synthesis Analysis

The synthesis of high-purity D-erythro-sphingosine derivatives, including those similar to N-Boc-1-pivaloyl-D-erythro-sphingosine, has been demonstrated through various routes. One efficient method achieved high enantiopurity (-)-D-erythro-sphingosine from N-Boc-L-serine using a palladium-catalyzed, copper(I)-mediated coupling process, followed by a diastereoselective reduction step, yielding the product with excellent enantio- and diastereopurity (Yang & Liebeskind, 2007).

Molecular Structure Analysis

The molecular structure of sphingosine derivatives is characterized by a long hydrocarbon chain and a polar head group, with stereochemistry playing a crucial role in their biological activity. Techniques such as NMR spectroscopy are typically employed to confirm the configuration and conformation of synthesized sphingosine derivatives.

Chemical Reactions and Properties

Sphingosine derivatives undergo various chemical reactions, including phosphorylation to produce sphingosine-1-phosphate, a critical signaling molecule. The regioselective synthesis of sphingosine 1-phosphate from N-Boc-D-erythro-sphingosine demonstrates the compound's reactivity towards forming biologically relevant derivatives (Szulc, Hannun, & Bielawska, 2000).

科学研究应用

鞘氨醇 1-磷酸信号传导

鞘氨醇 1-磷酸 (S1P) 信号传导在各种生物过程中发挥着至关重要的作用,包括有丝分裂、分化、迁移和凋亡。S1P 及其前体(如鞘氨醇)之间的平衡受鞘氨醇激酶 (SphK1 和 SphK2) 调节,突出了这些酶在细胞命运决定中的重要性 (Pyne & Pyne, 2000)。S1P 信号传导与癌症、血管生成和炎症等病理生理状况有关,表明该通路中存在潜在的治疗靶点。

病毒感染中的鞘氨醇激酶

SphK1 的参与延伸至病毒感染,在其中它影响细胞死亡/存活决策、促炎反应和血管完整性。SphK1/S1P 轴的调节为解决病毒感染(包括流感病毒和登革病毒)提供了治疗途径,强调了该轴在免疫调节和病毒病理控制中的重要性 (Carr 等,2013)。

癌症研究中的鞘氨醇激酶

SphK1 在包括乳腺癌在内的各种癌症中显着上调,与不良预后和疾病进展相关。它在促进肿瘤生长、转移和对治疗的耐药性中的作用将 SphK1 定位为癌症治疗策略的关键靶点。针对雌激素受体阳性和三阴性乳腺癌模型的 SphK1 抑制剂的研究显示出在减少肿瘤生长和转移方面的前景,为进一步探索 SphK1 靶向治疗提供了令人信服的理由 (Geffken & Spiegel, 2017; Alshaker 等,2020)。

鞘氨醇激酶作为治疗靶点

对鞘氨醇磷酸裂解酶 (SPL) 及其在调节 S1P 信号传导中作用的探索突出了调节该通路治疗潜能。SPL 充当 S1P 信号传导的守门人,表明靶向 SPL 活性可以为癌症、自身免疫和炎症性疾病提供新的治疗方法 (Kumar & Saba, 2009)。

作用机制

Target of Action

Similar compounds such as sphingosine and its derivatives are known to interact with protein kinase c .

Mode of Action

It is known that sphingosine and its derivatives, which are structurally similar to this compound, inhibit protein kinase c . This inhibition could potentially alter the phosphorylation state of various proteins, affecting their activity and the cellular processes they regulate.

Biochemical Pathways

The inhibition of protein kinase c by sphingosine and its derivatives can affect multiple cellular pathways, including those involved in cell growth and differentiation .

Pharmacokinetics

The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The inhibition of protein kinase c by sphingosine and its derivatives can lead to changes in cell growth and differentiation .

属性

IUPAC Name |

[(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53NO5/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(30)23(22-33-25(31)27(2,3)4)29-26(32)34-28(5,6)7/h20-21,23-24,30H,8-19,22H2,1-7H3,(H,29,32)/t23-,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDFSKJECZVDNY-RPWUZVMVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC=C[C@@H]([C@@H](COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2,2-dimethylpropanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。